Linoleic acid - 8016-21-5

Linoleic acid

Catalog Number: EVT-3566808
CAS Number: 8016-21-5
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Linoleic acid (LA) is a polyunsaturated omega-6 fatty acid, chemically named cis,cis-9,12-octadecadienoic acid. It's classified as an essential fatty acid for humans and other mammals because they lack the enzymes required for its biosynthesis. LA must be obtained through the diet, primarily from plant-based sources such as vegetable oils (e.g., sunflower, safflower, corn, and soybean oil) [, , , ].

Role in Scientific Research:

  • Dietary studies: Investigating the impact of LA intake on human health, particularly its role in cardiovascular health, inflammation, and other chronic diseases [, , , ].
  • Cellular biology: Examining the effects of LA on cell signaling pathways, gene expression, and cellular functions in various cell types, including normal and cancerous cells [, ].
  • Biochemistry: Exploring LA's role as a substrate for enzymes like lipoxygenases, leading to the production of bioactive lipid mediators involved in inflammation and other physiological processes [, , , ].
  • Food science and technology: Studying LA's impact on the quality and stability of food products, as well as its potential use as a functional food ingredient [, , , ].
  • Agriculture: Investigating the genetic basis of LA content in crops like opium poppy and safflower, aiming to improve the nutritional value of plant-based foods [, ].
Future Directions
  • Precision nutrition: Investigating the interplay between linoleic acid intake, individual genetic variability, and gut microbiome composition to personalize dietary recommendations for optimal health outcomes [, ].
  • Therapeutic potential of linoleic acid derivatives: Exploring the use of specific linoleic acid metabolites, like specialized pro-resolving mediators, as potential therapeutic agents for inflammatory diseases, cardiovascular disease, and cancer [, ].
  • Sustainable agriculture: Developing and implementing agricultural practices and breeding strategies to enhance linoleic acid content in crops while minimizing environmental impact, contributing to sustainable food production systems [, ].
  • Food innovation: Creating novel food products and processing techniques to incorporate linoleic acid and its beneficial derivatives while ensuring their stability, bioavailability, and sensory appeal, expanding the availability of healthy and functional foods [, ].
  • Understanding long-term effects: Conducting well-designed long-term human studies to clarify the long-term health effects of different levels of linoleic acid intake, addressing current controversies and informing public health recommendations [, ].
Source

Linoleic acid is primarily obtained from plant-based sources:

  • Vegetable Oils: Sunflower oil, safflower oil, corn oil, and soybean oil.
  • Nuts and Seeds: Walnuts, flaxseeds, and pumpkin seeds.
  • Animal Products: Found in lower concentrations in animal fats.
Classification

Linoleic acid is classified under the following categories:

  • Fatty Acid Type: Polyunsaturated fatty acid (PUFA).
  • Omega Classification: Omega-6 fatty acid.
  • Chemical Structure: Contains two double bonds at the 9th and 12th carbon atoms from the methyl end.
Synthesis Analysis

Methods

Linoleic acid can be synthesized through various methods:

  1. Extraction from Natural Sources: The most common method involves extracting linoleic acid from vegetable oils using techniques such as:
    • Cold Pressing: Extracting oil without heat to preserve the fatty acids.
    • Solvent Extraction: Using solvents like hexane to extract oils from seeds.
  2. Chemical Synthesis: Linoleic acid can also be synthesized via chemical reactions involving simpler fatty acids or their derivatives. For example:
    • Epoxidation followed by Hydrolysis: Starting with methyl linoleate, epoxidation can introduce an epoxide group, which is then hydrolyzed to yield linoleic acid .

Technical Details

The extraction process typically involves:

  • Supercritical Carbon Dioxide Extraction: A method that utilizes supercritical carbon dioxide to extract linoleic acid efficiently while maintaining its purity .
Molecular Structure Analysis

Structure

Linoleic acid has the following molecular structure:

  • Chemical Formula: C18_{18}H32_{32}O2_2
  • Structural Representation:
    CH3 CH2 4 C C  CH2 2 C C  CH2 6COOH\text{CH}_3-\text{ CH}_2\text{ }_4-\text{ C C }-\text{ CH}_2\text{ }_2-\text{ C C }-\text{ CH}_2\text{ }_6-\text{COOH}

This indicates that it has two cis double bonds located at the 9th and 12th positions.

Data

  • Molecular Weight: Approximately 280.43 g/mol.
  • Melting Point: Typically around -5 °C to -10 °C.
  • Boiling Point: Approximately 229 °C.
Chemical Reactions Analysis

Reactions

Linoleic acid participates in various chemical reactions due to its unsaturated nature:

  1. Hydrogenation: Converts unsaturated bonds into saturated ones, often used in food processing to create margarine.
  2. Oxidation: Linoleic acid can undergo oxidation to form hydroperoxides, which can lead to rancidity in oils.
  3. Esterification: Reacts with alcohols to form esters, commonly used in biodiesel production.

Technical Details

The hydrogenation process typically involves:

  • Catalytic hydrogenation using metals like nickel or platinum under high pressure and temperature conditions.
Mechanism of Action

Process

Linoleic acid functions primarily through its incorporation into cell membranes and its conversion into bioactive molecules such as eicosanoids. These compounds play significant roles in inflammation and immune responses.

Data

Research indicates that linoleic acid is metabolized into arachidonic acid, which serves as a precursor for various signaling molecules involved in inflammatory processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid.
  • Odor: Mild characteristic odor.
  • Solubility: Insoluble in water but soluble in organic solvents like ethanol and ether.

Chemical Properties

  • Reactivity: Highly susceptible to oxidation due to the presence of double bonds.
  • Stability: Sensitive to heat and light; thus, it should be stored in dark containers at cool temperatures.
Applications

Scientific Uses

Linoleic acid has several applications in scientific research and industry:

  1. Nutritional Studies: Investigated for its role in human health, particularly concerning cardiovascular disease and inflammation.
  2. Cosmetic Industry: Used in skin care products for its moisturizing properties.
  3. Pharmaceuticals: Explored for potential therapeutic effects related to metabolic disorders and skin health .
Historical Evolution of Linoleic Acid Research

Early Discoveries in Lipid Biochemistry (19th–Early 20th Century)

The foundational understanding of linoleic acid began with Michel-Eugène Chevreul’s pioneering work in 1815, when he isolated fatty acids from animal fats using saponification—a process that liberated acidic compounds from soaps [5]. This revealed fatty acids as discrete chemical entities rather than undefined "greases." By 1827, Chevreul had developed fractional crystallization techniques using solvents like ethanol and ether to separate individual fatty acids based on melting points and solubility differences, though linoleic acid’s structural complexity delayed its full characterization [5].

The concept of essentiality emerged in 1929–1930 through husband-wife researchers George and Mildred Burr. Their rat experiments demonstrated that fat-free diets induced deficiency syndromes—including dermatitis, growth retardation, and tail necrosis—reversed only by adding linoleic acid. This established linoleic acid as an essential dietary component, with deficiency thresholds empirically set at 0.6–1% of total calories [3] [9]. Concurrently, analytical chemistry advanced with the development of gas chromatography in the 1940s, enabling precise quantification of linoleic acid in biological matrices and revealing its distribution in seed oils (cottonseed, soybean) and animal tissues [3].

Table 1: Key 19th–20th Century Discoveries in Linoleic Acid Biochemistry

YearResearcher(s)Contribution
1815Michel-Eugène ChevreulFirst isolation of fatty acids via saponification
1827Michel-Eugène ChevreulFractional crystallization of fatty acids
1929George & Mildred BurrDemonstrated essentiality via deficiency experiments
1940sMultiple groupsGC-based quantification in tissues and foods

Paradigm Shifts in Essential Fatty Acid Classification

The Burrs’ initial deficiency model was later challenged due to a critical flaw: control diets lacked both n-6 and n-3 fatty acids. When α-linolenic acid (ALA, 18:3n-3) was included, LA deficiency symptoms resolved at lower thresholds. Rat studies in the 2010s confirmed that with adequate ALA (0.5% energy), LA requirements dropped to 0.5% of energy—one-quarter of the historical 2% value—based on normalization of tissue 20:3n-9/20:4n-6 ratios and growth metrics [9] [7].

Metabolic competition between fatty acid families further complicated essentiality definitions. Linoleic acid and ALA share elongase/desaturase enzymes for conversion to long-chain derivatives like arachidonic acid (AA) and docosahexaenoic acid (DHA). High LA intake (6% energy) suppressed DHA synthesis from ALA by >40% in rodent models, revealing a nutrient-nutrient antagonism that impacts neurological and cardiovascular health [8] [2]. This led to the concept of conditional essentiality, where LA’s "essential" status depends on dietary context, particularly n-3 availability [9].

A third shift arose from recognizing linoleic acid’s oxidative metabolites (OXLAMs) as bioactive mediators. Enzymatic oxidation by cyclooxygenase (COX) or auto-oxidation generates OXLAMs like 9-HODE and 13-HODE. In vitamin E-deficient chicks, OXLAMs induced encephalomalacia—a neurodegenerative condition featuring ataxia and brain edema—demonstrating neurotoxicity under oxidative stress [7]. Similarly, mammalian studies linked OXLAMs to pro-inflammatory pathways via NF-κB activation, challenging the simplistic "essential=beneficial" view [2].

Table 2: Revised Understanding of Linoleic Acid Requirements

ParameterEarly View (1930s)Revised View (2010s)
Deficiency threshold2% of energy0.5% of energy (with ALA present)
Primary deficiency markerSkin lesions20:3n-9/20:4n-6 ratio >0.4
Metabolic interactionNot consideredCompetition with n-3 for enzymes
Bioactive derivativesNone identifiedOXLAMs (e.g., 9-HODE, 13-HODE)

Policy-Driven Dietary Recommendations (1950s–Present)

The American Heart Association (AHA) became a dominant policy influencer in 1961, recommending linoleic acid intake at 5–10% of energy to replace saturated fats and lower serum cholesterol—a stance rooted in Ancel Keys’ equation: ΔCholesterol = 2.7ΔSFA – 1.3ΔPUFA [1] [6]. This catalyzed a 20-fold increase in U.S. vegetable oil consumption from 1909–1999, with LA rising to 6% of energy intake [1] [3]. National policies institutionalized this view; the 2005 Dietary Reference Intakes set Adequate Intakes (AIs) at 12 g/day (women) and 17 g/day (men), reflecting population averages rather than physiological needs [3] [6].

Conflicting meta-analyses soon challenged this paradigm. Ramsden’s 2016 reanalysis of the Minnesota Coronary Survey found that despite LA lowering cholesterol by 13.8%, each 30 mg/dL reduction correlated with a 22% higher mortality risk—suggesting cholesterol reduction alone inadequately predicts outcomes [1]. Conversely, the FORCE consortium’s 2024 meta-analysis of 45,637 individuals linked higher blood LA to 7% lower cardiovascular risk, reigniting debate about optimal intakes [6].

Industry interests further complicated policies. Agricultural shifts toward high-LA oils (soybean, corn) were economically motivated, with 86% of added fats from seed oils by 2005 [2] [10]. Recent "high-oleic" oil development (e.g., modified soybean, sunflower) reduces LA content but is marketed as "heart-healthy," despite limited clinical evidence. Studies note frequent food industry funding in LA research, including AHA advisories supported by commodity groups [6] [10].

Table 3: Policy Milestones for Linoleic Acid Intake

YearOrganizationRecommendationBasis
1961American Heart Assoc.5–10% energy from PUFAsKeys equation, cholesterol reduction
1984NIH Consensus PanelReduce SFA, increase PUFALDL-C association with heart disease
2005Institute of MedicineAI: 12 g/day (W), 17 g/day (M)Population median intakes
2024FORCE ConsortiumSupport 5–10% energy based on blood levelsInverse CVD association

Properties

CAS Number

8016-21-5

Product Name

Linoleic acid

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienoic acid

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-

InChI Key

OYHQOLUKZRVURQ-HZJYTTRNSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O

Solubility

Insoluble (NTP, 1992)
In water, 1.59 mg/L at 25 °C
Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils
Very soluble in acetone, benzene, ethyl ether, and ethanol.
In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C.
soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in wate

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O

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